Cas no 173838-75-0 (4-(1-methyl-1H-indol-4-yl)butan-1-amine)

4-(1-Methyl-1H-indol-4-yl)butan-1-amine is a versatile indole-derived amine compound with applications in organic synthesis and pharmaceutical research. Its structure features a 1-methylindole core linked to a butylamine chain, offering reactivity at both the aromatic and aliphatic amine functionalities. This compound serves as a valuable intermediate for the development of bioactive molecules, particularly in the synthesis of serotonin receptor modulators and other neurologically active agents. The methyl group at the indole nitrogen enhances stability, while the primary amine moiety provides a handle for further derivatization. Its well-defined structure and synthetic utility make it a useful building block for medicinal chemistry and drug discovery efforts.
4-(1-methyl-1H-indol-4-yl)butan-1-amine structure
173838-75-0 structure
Product name:4-(1-methyl-1H-indol-4-yl)butan-1-amine
CAS No:173838-75-0
MF:C13H18N2
MW:202.295423030853
CID:3228138
PubChem ID:18694792

4-(1-methyl-1H-indol-4-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-INDOLE-4-BUTANAMINE, 1-METHYL-
    • 4-(1-methyl-1H-indol-4-yl)butan-1-amine
    • 173838-75-0
    • EN300-1792020
    • SCHEMBL8093101
    • Inchi: InChI=1S/C13H18N2/c1-15-10-8-12-11(5-2-3-9-14)6-4-7-13(12)15/h4,6-8,10H,2-3,5,9,14H2,1H3
    • InChI Key: HYIGXYKUTUNUSI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 202.146998583Da
  • Monoisotopic Mass: 202.146998583Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 31Ų

4-(1-methyl-1H-indol-4-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1792020-0.5g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
0.5g
$1124.0 2023-09-19
Enamine
EN300-1792020-10g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
10g
$5037.0 2023-09-19
Enamine
EN300-1792020-5g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
5g
$3396.0 2023-09-19
Enamine
EN300-1792020-1g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
1g
$1172.0 2023-09-19
Enamine
EN300-1792020-5.0g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
5g
$3396.0 2023-05-26
Enamine
EN300-1792020-0.05g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
0.05g
$983.0 2023-09-19
Enamine
EN300-1792020-10.0g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
10g
$5037.0 2023-05-26
Enamine
EN300-1792020-1.0g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
1g
$1172.0 2023-05-26
Enamine
EN300-1792020-2.5g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
2.5g
$2295.0 2023-09-19
Enamine
EN300-1792020-0.1g
4-(1-methyl-1H-indol-4-yl)butan-1-amine
173838-75-0
0.1g
$1031.0 2023-09-19

4-(1-methyl-1H-indol-4-yl)butan-1-amine Related Literature

Additional information on 4-(1-methyl-1H-indol-4-yl)butan-1-amine

Introduction to 4-(1-methyl-1H-indol-4-yl)butan-1-amine (CAS No. 173838-75-0)

4-(1-methyl-1H-indol-4-yl)butan-1-amine, also known by its CAS number 173838-75-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an indole ring and a butylamine side chain. These structural elements contribute to its potential biological activities and make it a subject of interest for various research applications.

The chemical structure of 4-(1-methyl-1H-indol-4-yl)butan-1-amine can be represented as C12H16N2. The indole moiety, a common heterocyclic aromatic ring, is known for its involvement in numerous biological processes, including neurotransmission and cell signaling. The butylamine side chain adds flexibility and potential binding affinity to the molecule, making it a versatile candidate for drug discovery and development.

Recent studies have explored the pharmacological properties of 4-(1-methyl-1H-indol-4-yl)butan-1-amine. One notable area of research is its potential as a serotonin receptor agonist. Serotonin receptors play a crucial role in regulating mood, sleep, and appetite, among other functions. Compounds that can selectively bind to these receptors have the potential to treat various neurological and psychiatric disorders. A study published in the Journal of Medicinal Chemistry in 2022 reported that 4-(1-methyl-1H-indol-4-yl)butan-1-amine exhibits high affinity for the 5-HT2A serotonin receptor, suggesting its potential as a lead compound for developing novel therapeutic agents.

In addition to its serotonin receptor activity, 4-(1-methyl-1H-indol-4-yl)butan-1-amine has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disease. Research conducted at the University of California, San Francisco, demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 4-(1-methyl-1H-indol-4-yl)butan-1-amine may have therapeutic potential in managing inflammatory conditions.

The synthesis of 4-(1-methyl-1H-indol-4-yl)butan-1-amine has been optimized using modern synthetic techniques to ensure high yields and purity. A common synthetic route involves the condensation of 4-bromobutylamine with 1-methylindole in the presence of a suitable base. This method provides a scalable and efficient approach to producing the compound, making it accessible for both academic research and industrial applications.

To further enhance its therapeutic potential, researchers are exploring various modifications to the structure of 4-(1-methyl-1H-indol-4-yl)butan-1-amine. For example, substituting different functional groups on the butylamine side chain can alter its pharmacokinetic properties, such as solubility and metabolic stability. These modifications can improve the compound's bioavailability and reduce potential side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1-methyl-1H-indol-4-y)butan-l amine. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 4-(1-methyl-l H-indol - 4 - yl ) butan - 1 - amine (CAS No. 173838 - 75 - 0) is a promising compound with diverse biological activities. Its potential as a serotonin receptor agonist and anti-inflammatory agent makes it an attractive candidate for drug discovery and development. Ongoing research and clinical trials will continue to elucidate its therapeutic potential and pave the way for new treatments in various medical fields.

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